molecular formula C15H12F2O2 B3025067 3,5-Difluoro-4'-ethoxybenzophenone CAS No. 951884-68-7

3,5-Difluoro-4'-ethoxybenzophenone

Cat. No.: B3025067
CAS No.: 951884-68-7
M. Wt: 262.25 g/mol
InChI Key: ZYHGGPYKZXFHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H12F2O2 It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine atoms at the 3 and 5 positions and an ethoxy group at the 4’ position

Scientific Research Applications

3,5-Difluoro-4’-ethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

3,5-Difluoro-4’-ethoxybenzophenone:

Biochemical Pathways:

Without direct data on the affected pathways, we can speculate based on its structure. Benzophenone derivatives often participate in various reactions, including electrophilic aromatic substitution. The presence of fluorine atoms and an ethoxy group suggests potential reactivity at the aromatic ring. For instance, it might undergo nucleophilic substitution at the benzylic position, leading to the formation of new bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-ethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 3,5-difluorobenzoyl chloride with 4-ethoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3,5-Difluoro-4’-ethoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: 3,5-Difluoro-4’-ethoxybenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 3,5-difluoro-4’-ethoxybenzyl alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 3,5-Difluoro-4’-ethoxybenzoic acid.

    Reduction: 3,5-Difluoro-4’-ethoxybenzyl alcohol.

    Substitution: 3,5-Difluoro-4’-ethoxybenzylamine or 3,5-Difluoro-4’-ethoxybenzylthiol.

Comparison with Similar Compounds

    3,5-Difluorobenzophenone: Lacks the ethoxy group, resulting in different chemical and physical properties.

    4’-Ethoxybenzophenone: Lacks the fluorine atoms, affecting its reactivity and applications.

    3,5-Difluoro-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.

Uniqueness: 3,5-Difluoro-4’-ethoxybenzophenone is unique due to the combination of fluorine atoms and an ethoxy group, which imparts distinct electronic and steric effects

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHGGPYKZXFHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4'-ethoxybenzophenone
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4'-ethoxybenzophenone
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4'-ethoxybenzophenone
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-4'-ethoxybenzophenone
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-4'-ethoxybenzophenone
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-4'-ethoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.